2-Butyl-1h-indene
Overview
Description
2-Butyl-1H-indene is an organic compound with the molecular formula C13H16 It belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethylformamide.
Another method involves the cyclization of 2-butylphenylacetylene using a transition metal catalyst such as palladium or rhodium. This reaction is often carried out under high temperature and pressure conditions to facilitate the formation of the indene ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield saturated hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of this compound-3-one or this compound-3-carboxylic acid.
Reduction: Formation of 2-butylindane.
Substitution: Formation of 2-butyl-3-bromo-1H-indene, 2-butyl-3-nitro-1H-indene, or 2-butyl-3-sulfonic acid-1H-indene.
Scientific Research Applications
2-Butyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of indene derivatives with biological molecules.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-Butyl-1H-indene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Indene: The parent compound of 2-Butyl-1H-indene, lacking the butyl substituent.
2-Methyl-1H-indene: A similar compound with a methyl group instead of a butyl group.
2-Phenyl-1H-indene: A compound with a phenyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This substituent can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from other indene derivatives.
Properties
IUPAC Name |
2-butyl-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-2-3-6-11-9-12-7-4-5-8-13(12)10-11/h4-5,7-9H,2-3,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFBCEPAILSHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537047 | |
Record name | 2-Butyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92013-12-2 | |
Record name | 2-Butyl-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92013-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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